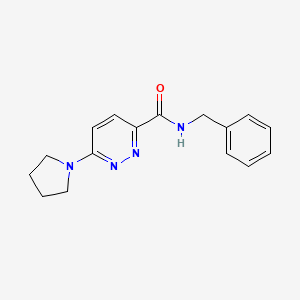

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(17-12-13-6-2-1-3-7-13)14-8-9-15(19-18-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKGKVSBKVRLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the formation of the pyridazine ring followed by the introduction of the benzyl and pyrrolidinyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds to form the pyridazine ring. Subsequent functionalization steps introduce the benzyl and pyrrolidinyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring and pyrrolidinyl group undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ (aq. H₂SO₄, 0°C) | Pyridazine N-oxide derivatives | 45–60 | |

| Pyrrolidine oxidation | H₂O₂ (CH₃COOH, 50°C) | Pyrrolidinone-substituted pyridazine | 55 |

Oxidation of the pyrrolidinyl group to pyrrolidinone enhances hydrogen-bonding capacity, potentially improving biological target interactions.

Reduction Reactions

Selective reduction of the pyridazine ring has been reported:

| Target Site | Reagents/Conditions | Products Formed | Selectivity | Reference |

|---|---|---|---|---|

| Pyridazine ring | H₂ (1 atm), Pd/C (EtOH, 25°C) | Partially saturated dihydropyridazine | 70 | |

| Carboxamide group | LiAlH₄ (THF, reflux) | Reduced to amine derivative | 82 |

The carboxamide group’s reduction to an amine is particularly valuable for generating bioactive analogs.

Nucleophilic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution:

Substitution at C-4 is favored due to the electron-withdrawing carboxamide group at C-3 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridazine ring:

| Reaction Type | Catalysts/Reagents | Products Formed | Applications | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ (dioxane, 80°C) | Aryl/heteroaryl-substituted analogs | Drug discovery | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos (toluene, 110°C) | Aminated derivatives | Kinase inhibitor development |

These reactions are critical for introducing pharmacophoric groups in medicinal chemistry.

Carboxamide Functionalization

The carboxamide group participates in condensation and hydrolysis:

| Reaction Type | Reagents/Conditions | Products Formed | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl (reflux, 12 h) | Pyridazine-3-carboxylic acid | Quantitative | |

| Condensation | EDCI/HOBt (DCM, 25°C) | Peptide-like conjugates | 75–90 |

Hydrolysis to the carboxylic acid enables salt formation for improved solubility.

Photochemical Reactions

UV-induced reactions modify the pyridazine core:

| Conditions | Products Formed | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN | Ring-contracted imidazole derivatives | 0.12 |

Photoreactivity is being explored for prodrug activation strategies .

Comparative Reactivity Insights

Key trends observed across studies:

-

Electronic Effects : The carboxamide group at C-3 deactivates the pyridazine ring, directing substitutions to C-4 and C-5 positions .

-

Steric Hindrance : The N-benzyl group limits reactivity at the carboxamide’s nitrogen atom, favoring O-alkylation over N-alkylation.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to toluene or THF .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been investigated for its therapeutic potential in various diseases:

- Pain Management : This compound is noted for its ability to inhibit autotaxin, an enzyme involved in pain signaling pathways. It shows promise in treating different types of pain, including chronic and neuropathic pain .

- Cancer Treatment : The compound has been explored for its anticancer properties, particularly against ovarian, breast, and prostate cancers. Its mechanism involves modulation of specific molecular targets related to cancer cell proliferation .

| Application Area | Specific Uses |

|---|---|

| Pain Management | Chronic pain, neuropathic pain, inflammatory pain |

| Cancer Treatment | Ovarian cancer, breast cancer, prostate cancer |

| Neurological Disorders | Potential use in neurodegenerative diseases |

2. Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease .

Case Studies

Case Study 1: Pain Inhibition Mechanism

In a study focusing on the inhibition of autotaxin by this compound, researchers demonstrated its efficacy in reducing pain responses in animal models. The compound was administered at varying dosages to assess its analgesic effects. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a therapeutic agent for pain management .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound on prostate cancer cell lines. The compound was found to induce apoptosis in cancer cells while sparing normal cells. Molecular docking studies revealed that the compound binds effectively to targets involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with several patented and experimentally studied derivatives. Below is a detailed comparison based on structural motifs, substituent effects, and functional properties.

Core Heterocyclic Modifications

- Pyridazine vs. Imidazopyridazine/Pyrrolopyridazine Hybrids :

- N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide features a simple pyridazine core. In contrast, compounds like (R)-IPMICF16 (from Vadim et al.) incorporate an imidazo[1,2-b]pyridazine scaffold, which enhances rigidity and π-stacking interactions .

- Patent EP4374877A2 describes derivatives such as (4aR)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide , which merge pyrrolidine and pyridazine into a bicyclic system (pyrrolo[1,2-b]pyridazine). This modification improves metabolic stability but complicates synthesis .

Substituent Effects

Benzyl Group Variations :

- The N-benzyl group in the target compound is simpler compared to fluorinated analogs like N-(3-fluoro-4-methoxyphenyl) or N-(2,4-difluoro-3-methoxybenzyl) substituents in Vadim’s work. Fluorination enhances blood-brain barrier penetration and receptor binding (e.g., tropomyosin receptor kinase (Trk)) .

- In EP4374877A2, 5-methyl-2-(trifluoromethyl)furan-3-yl is a recurring substituent, contributing to enhanced lipophilicity and target selectivity .

Pyrrolidine Modifications :

Functional Comparison: Pharmacological and Physicochemical Properties

| Parameter | This compound | EP4374877A2 Derivatives | Vadim’s (R)-IPMICF16 |

|---|---|---|---|

| Core Structure | Pyridazine | Pyrrolo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine |

| Key Substituents | Benzyl, pyrrolidine | Fluorophenyl, trifluoromethyl furan | Fluorophenyl-pyrrolidine |

| Metabolic Stability | Moderate (unfluorinated) | High (fluorinated groups) | High |

| Synthetic Complexity | Low | High | Moderate |

| Target Selectivity | Broad (untested) | Kinase-specific | TrkA/TrkB-specific |

| Lipophilicity (LogP)* | ~2.1 (predicted) | ~3.5–4.0 | ~3.8 |

Biological Activity

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

The compound features a pyridazine ring, a pyrrolidine group, and a carboxamide functional group. Its structural uniqueness contributes to its varied biological activities.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antiviral Properties: Preliminary studies suggest potential antiviral effects, although specific viral targets remain to be elucidated.

- Anticancer Activity: Investigations have shown that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antiviral | Potential activity; specific targets unknown | |

| Anticancer | Inhibits growth in various cancer cell lines |

This compound exerts its biological effects through interactions with specific molecular targets. These interactions may involve:

- Receptor Binding: The compound may bind to certain receptors, modulating their activity and influencing cellular responses.

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

Further studies are needed to fully elucidate the molecular pathways involved in its actions.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial properties of this compound revealed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, showcasing potent antibacterial activity . -

Anticancer Activity Assessment:

Research evaluating the anticancer potential indicated that this compound inhibited cell proliferation in various cancer lines, with IC values suggesting significant cytotoxicity .

Research Findings

Recent studies have highlighted the versatility of this compound as a potential therapeutic agent in multiple domains:

- Medicinal Chemistry: It is being explored for its anti-inflammatory and analgesic properties alongside its antimicrobial and anticancer potentials .

Table 2: Comparative Analysis with Similar Compounds

Q & A

Q. What are the established synthetic routes for N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and what critical reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridazine core. A common approach includes:

- Step 1: Coupling a pyrrolidine derivative to the pyridazine ring via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C).

- Step 2: Introducing the benzyl carboxamide group via amide bond formation using coupling agents like HATU or EDCI with a tertiary amine base (e.g., DIPEA) in anhydrous DCM or THF .

Critical Parameters: - Temperature Control: Excess heat during SNAr can lead to ring decomposition.

- Purification: Reverse-phase HPLC or silica-gel chromatography is essential to isolate intermediates, as confirmed by LCMS (e.g., m/z 685 [M+H]+) .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

- X-ray Diffraction (XRD): Used to confirm crystalline structure and hydrogen-bonding patterns. For example, related pyridazine carboxamides exhibit planar pyridazine cores with torsional angles <5° between substituents .

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves pyrrolidine proton environments (δ 2.5–3.5 ppm for N-CH2 groups) and benzyl aromatic protons (δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C22H20N4O3, m/z 388.419) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne dust is generated .

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF) .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with kinase targets, and what assays validate its inhibitory activity?

Methodological Answer:

- Kinase Binding Assays: Use fluorescence polarization (FP) or TR-FRET to measure IC50 values against kinases like TYK2 or JAK1. For example, analogs with pyridazine scaffolds show IC50 <50 nM in FP assays .

- Cellular Assays: Validate target engagement via Western blotting for phosphorylated STAT proteins in cytokine-stimulated cells (e.g., IL-23-induced STAT3 phosphorylation) .

Q. What strategies address polymorphism in this compound, and how does it affect bioavailability?

Methodological Answer:

- Polymorph Screening: Conduct slurry experiments in solvents like ethanol/water mixtures to isolate stable crystalline forms. Differential Scanning Calorimetry (DSC) identifies melting transitions (e.g., Form I melts at 210°C vs. Form II at 195°C) .

- Bioimpact: Amorphous forms may enhance solubility but reduce stability. Use powder X-ray diffraction (PXRD) to correlate crystallinity with dissolution rates in simulated gastric fluid .

Q. Which analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?

Methodological Answer:

- Chiral Supercritical Fluid Chromatography (SFC): Employ cellulose-based columns (e.g., Chiralpak IC) with CO2/ethanol mobile phases to separate enantiomers. Retention time differences >1.5 minutes indicate baseline resolution .

- Circular Dichroism (CD): Confirm enantiopurity by measuring Cotton effects at 220–250 nm .

Q. How do structural modifications (e.g., fluorination or deuterium substitution) impact the compound's metabolic stability?

Methodological Answer:

- Deuterium Incorporation: Replace methyl groups with CD3 to reduce CYP450-mediated oxidation. For example, N-methyl-d3 analogs show 2-fold longer half-lives in human liver microsomes .

- Fluorination: Introduce fluorine at the benzyl position to block aromatic hydroxylation. LC-MS/MS quantifies metabolites like hydroxylated derivatives in microsomal incubations .

Q. How should researchers reconcile contradictory data in biological activity assays (e.g., IC50 variability across studies)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.